4-(2-Hydroxyphenyl)but-3-en-2-one
Overview
Description
4-(2-Hydroxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C10H10O2. It is a naturally occurring compound found in various plants and animals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Hydroxyphenyl)but-3-en-2-one can be synthesized through several methods. One common method involves the reaction of salicylaldehyde with (acetylmethylene)triphenylphosphorane . Another method involves the Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one in the presence of a solid acid catalyst such as acid-activated Montmorillonite clay . The reaction conditions typically include constant stirring at a temperature range of 100-150°C and a pressure of 1-15 bar for 12-24 hours.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid acid catalysts to enhance the selectivity and yield of the desired product. The use of acid-activated Montmorillonite clay has been shown to produce high selectivity (75-81%) and conversion rates (35-55%) under optimized conditions .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
4-(2-Hydroxyphenyl)but-3-en-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including drugs and natural products.
Biology: The compound is studied for its role in the biosynthesis of lignin, flavonoids, and other phenolic compounds.
Medicine: It has been investigated for its potential therapeutic effects, including its ability to inhibit key digestive enzymes such as α-amylase and α-glucosidase.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The primary mechanism of action of 4-(2-Hydroxyphenyl)but-3-en-2-one involves the inhibition of key digestive enzymes, α-amylase and α-glucosidase . The compound interacts with these enzymes through hydrogen bonding and van der Waals forces, leading to a mixed-type and competitive inhibition . This inhibition helps regulate carbohydrate hydrolysis and control blood glucose levels, making it a potential therapeutic agent for managing diabetes mellitus .
Comparison with Similar Compounds
4-(2-Hydroxyphenyl)but-3-en-2-one can be compared with other similar compounds such as:
4-(4-Hydroxyphenyl)but-3-en-2-one: This compound has a similar structure but with the hydroxyl group in the para position.
4-Hydroxybenzaldehyde: This compound is structurally similar but lacks the butenone moiety.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on digestive enzymes, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H10O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-7,12H,1H3 |
InChI Key |
OIKUPYQBJLSNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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